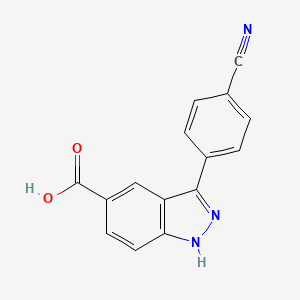

![molecular formula C17H16N2O4S B2953446 3-((Benzo[d]thiazol-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 799785-78-7](/img/structure/B2953446.png)

3-((Benzo[d]thiazol-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

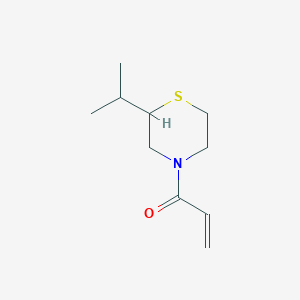

The compound “3-((Benzo[d]thiazol-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione” is a complex organic molecule. It contains a benzo[d]thiazol-2-ylamino group, which is a common moiety in many biologically active compounds . The dioxaspiro[5.5]undecane-2,4-dione part of the molecule suggests that it might have interesting chemical properties and reactivity.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d]thiazol-2-ylamino group and the construction of the dioxaspiro[5.5]undecane-2,4-dione ring system. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. It would include a benzo[d]thiazol-2-ylamino group attached to a dioxaspiro[5.5]undecane-2,4-dione system. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzo[d]thiazol-2-ylamino group and the dioxaspiro[5.5]undecane-2,4-dione system. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific molecular structure. Factors such as its size, shape, functional groups, and electronic structure would all play a role .Scientific Research Applications

Anti-inflammatory Agents

The benzo[d]thiazol moiety is known to exhibit anti-inflammatory properties. Compounds with this functional group have been synthesized and evaluated for their potential as anti-inflammatory agents. They have shown significant edema inhibition in in vivo studies, indicating their effectiveness in reducing inflammation .

Antioxidant Activity

Derivatives of benzo[d]thiazol have been tested for their antioxidant properties. These compounds can scavenge free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells .

COX-2 Selective Inhibition

Selective COX-2 inhibitors are sought after for their ability to provide anti-inflammatory effects without the gastrointestinal side effects associated with non-selective COX inhibitors. Benzo[d]thiazol derivatives have been found to be more selective towards COX-2, making them promising candidates for safer anti-inflammatory drugs .

Anticancer Activity

Thiophene derivatives, which are structurally related to benzo[d]thiazol, have been reported to possess anticancer properties. They can act as effective drugs by interfering with various biological and physiological functions, including those related to cancer cell growth and proliferation .

Anti-microbial Applications

The benzo[d]thiazol group has been incorporated into molecules that exhibit anti-microbial activity. These compounds can potentially be used to combat bacterial, fungal, or viral infections, addressing the growing concern of antibiotic resistance .

Kinase Inhibition

Kinases are enzymes that play a crucial role in signaling pathways within cells. Inhibitors of these enzymes are important in the treatment of diseases like cancer. Benzo[d]thiazol derivatives have been explored for their ability to inhibit kinases, which could lead to the development of new therapeutic agents .

Material Science Applications

The unique electronic properties of thiophene make it valuable in material science. Thiophene-based compounds can be used in the development of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and other electronic devices .

Drug Design and Discovery

The structural complexity and versatility of benzo[d]thiazol make it an important scaffold in drug design. It can be used to create combinatorial libraries and aid in the discovery of lead molecules with potential therapeutic applications .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound are the proteins cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

The compound interacts with COX-1 and COX-2, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins, thromboxanes, and leukotrienes, which are derivatives of eicosanoid . These molecules are involved in numerous physiological processes, including inflammation and pain sensation .

Result of Action

The compound’s action results in a significant reduction in inflammation . In vitro and in vivo studies have shown that it exhibits significant radical scavenging property and edema inhibition . One of the compounds in the series was found to be more selective towards COX-2 and safe at a dose of 50 mg/Kg .

properties

IUPAC Name |

3-[(1,3-benzothiazol-2-ylamino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c20-14-11(15(21)23-17(22-14)8-4-1-5-9-17)10-18-16-19-12-6-2-3-7-13(12)24-16/h2-3,6-7,10H,1,4-5,8-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKVONOIODYZOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC(=O)C(=CNC3=NC4=CC=CC=C4S3)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Benzo[d]thiazol-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

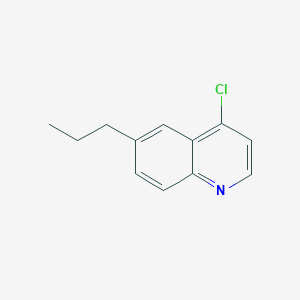

![5-chloro-4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-3(2H)-pyridazinone](/img/structure/B2953370.png)

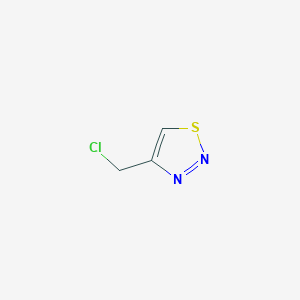

![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2953373.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2953377.png)

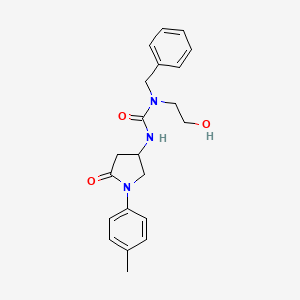

![2-[2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2953384.png)